molecular formula C9H11N3 B2589701 2-Imidazo[1,2-a]pyridin-8-ylethanamine CAS No. 1501628-74-5

2-Imidazo[1,2-a]pyridin-8-ylethanamine

Cat. No.: B2589701
CAS No.: 1501628-74-5
M. Wt: 161.208
InChI Key: WELOARWQSKVSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazo[1,2-a]pyridin-8-ylethanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an ethanamine group attached at the 8th position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,2-a]pyridin-8-ylethanamine typically involves the condensation of 2-aminopyridine with appropriate electrophiles. One common method is the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot synthesis provides a convenient and efficient route to the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Imidazo[1,2-a]pyridin-8-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine group or the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

2-Imidazo[1,2-a]pyridin-8-ylethanamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Imidazo[1,2-a]pyridin-8-ylethanamine can be compared with other similar compounds, such as:

Uniqueness: The presence of the ethanamine group at the 8th position of the imidazo[1,2-a]pyridine ring imparts unique chemical and biological properties to this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-8-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-8-2-1-6-12-7-5-11-9(8)12/h1-2,5-7H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELOARWQSKVSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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